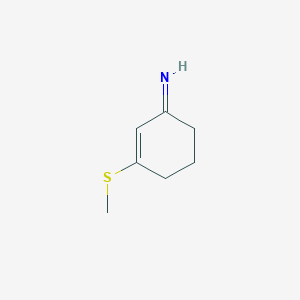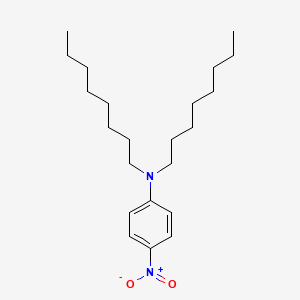
Benzenamine, 4-nitro-N,N-dioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-nitro-N,N-dioctyl- is an organic compound with the molecular formula C22H38N2O2. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and two octyl groups attached to the nitrogen atom. This compound is part of the broader class of nitroanilines, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N,N-dioctyl- typically involves the nitration of N,N-dioctylaniline. The process begins with the preparation of N,N-dioctylaniline by reacting aniline with octyl bromide in the presence of a base such as sodium hydroxide. The resulting N,N-dioctylaniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
Industrial production of Benzenamine, 4-nitro-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is particularly critical, requiring careful handling of reagents and control of temperature to prevent side reactions and ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-nitro-N,N-dioctyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N,N-dioctylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized products such as nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-nitro-N,N-dioctyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-nitro-N,N-dioctyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s lipophilic nature, due to the presence of octyl groups, facilitates its interaction with lipid membranes and intracellular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of octyl groups.
Benzenamine, N-methyl-4-nitro-: Contains a single methyl group attached to the nitrogen atom.
Benzenamine, 4-octyl-N-(4-octylphenyl)-: Features octyl groups but with a different substitution pattern on the benzene ring.
Uniqueness
Benzenamine, 4-nitro-N,N-dioctyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of long octyl chains enhances its lipophilicity, making it suitable for applications requiring interaction with lipid environments. Additionally, the nitro group provides a site for further chemical modifications, expanding its utility in various fields.
Propiedades
Número CAS |
107613-19-4 |
|---|---|
Fórmula molecular |
C22H38N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-nitro-N,N-dioctylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-5-7-9-11-13-19-23(20-14-12-10-8-6-4-2)21-15-17-22(18-16-21)24(25)26/h15-18H,3-14,19-20H2,1-2H3 |
Clave InChI |
SZRZKZJMRKAMEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
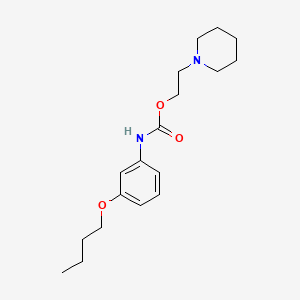
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
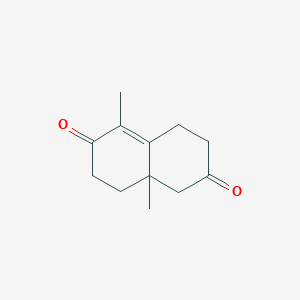
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
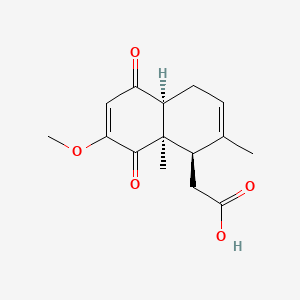
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
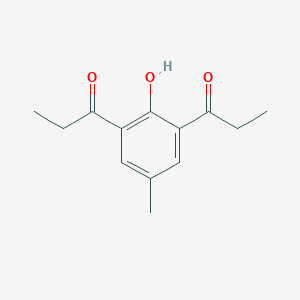
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
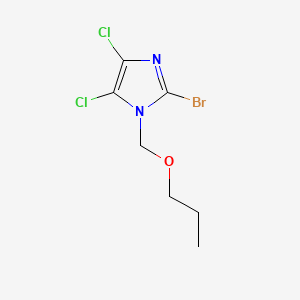
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
